Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate
Description
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate (CAS: Not explicitly provided; molecular formula: C₇H₅Cl₂NO₄S) is a pyridine-based derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. Its structural uniqueness lies in the combination of electron-withdrawing substituents (chlorine and chlorosulfonyl), which confer high reactivity, particularly in nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
methyl 6-chloro-3-chlorosulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZBYYOKDMNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156492 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-79-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyridine Derivatives
Starting Material:
The synthesis typically begins with pyridine or its derivatives, such as 6-chloropyridine-2-carboxylate or related compounds. The initial step involves selective chlorination at the 6-position of pyridine, which can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
- Chlorine gas or N-chlorosuccinimide (NCS) as chlorinating agents.
- Catalysts such as iron or iron salts to facilitate electrophilic chlorination.
- Elevated temperatures (around 80-120°C) to promote regioselectivity.
- Solvents like acetic acid or dichloromethane to dissolve reactants.
Research Data:
A documented process involves using activated iron powder as a catalyst to promote chlorination of pyridine derivatives, yielding 6-chloropyridine-2-carboxylate with high regioselectivity. This method is supported by patent literature, such as EP0340472A1, which describes chlorination of thiophene derivatives with iron activation.
Introduction of Chlorosulfonyl Group
Chlorosulfonation:
The chlorosulfonyl group is introduced via sulfonation of the chlorinated pyridine derivative using chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst or under reflux conditions.
- Chlorosulfonic acid as the sulfonylating agent.
- Temperature control (0-50°C) to prevent over-sulfonation.
- Use of inert solvents like dichloromethane or acetic anhydride to moderate the reaction.
Research Data:
The process described in patent EP0340472A1 involves reacting chlorinated pyridine with chlorosulfonic acid under controlled conditions to yield the chlorosulfonyl derivative. The reaction typically proceeds with high regioselectivity at the 3-position of pyridine.
Esterification to Form Methyl Ester
Esterification Step:
The final step involves esterification of the carboxylic acid intermediate to produce the methyl ester. This can be achieved through methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, or via Fischer esterification with methanol under acidic catalysis.
- Reflux in methanol with catalytic sulfuric acid.
- Reaction times vary from 2 to 8 hours depending on temperature and catalyst concentration.
- Purification by recrystallization or chromatography.
Summary of the Overall Synthesis Route
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Chlorination of pyridine | Chlorine gas or NCS | 80-120°C, catalyst (iron) | Selective at 6-position |
| 2 | Chlorosulfonylation | Chlorosulfonic acid | 0-50°C, inert solvent | Regioselective at 3-position |
| 3 | Esterification | Methanol, acid catalyst | Reflux | Produces methyl ester |
Notable Research Findings and Data
Chlorination using iron:
Research indicates that iron powder acts as an effective catalyst, enabling regioselective chlorination of pyridine derivatives, which is crucial for subsequent sulfonylation steps.Chlorosulfonylation efficiency:
Patent literature reports high yields (>70%) for chlorosulfonylation of chlorinated pyridines, with the reaction favoring substitution at the 3-position due to electronic effects of the chloro group at 6-position.Esterification methods:
Fischer esterification remains the most straightforward for converting carboxylic acids to methyl esters, with yields exceeding 80% under optimized conditions.
Additional Notes
- The synthesis must be carefully controlled to prevent over-chlorination or unwanted substitution at other positions.
- Purification typically involves recrystallization from suitable solvents like ethanol or ethyl acetate.
- Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic analysis (NMR, IR) is essential to confirm product formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions to replace the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the chlorosulfonyl group to a sulfonamide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to introduce additional functional groups.
Major Products Formed
Substitution: Products include sulfonamides, sulfones, and other derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: Products include various oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its chlorosulfonyl group is particularly useful for introducing sulfonamide functionalities into target molecules. This property has been leveraged in the development of novel pharmaceuticals and agrochemicals, enhancing the biological activity of synthesized compounds .
Reactivity and Functionalization
The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorosulfonyl group. This allows for further functionalization, enabling chemists to create diverse derivatives tailored for specific applications. For example, it can be reacted with amines to form sulfonamide derivatives, which are known for their antibacterial properties .
Pharmaceutical Applications
Antimicrobial Agents
Research indicates that chlorinated compounds, including this compound, exhibit significant antimicrobial activity. The presence of chlorine enhances the efficacy of these compounds against various pathogens. In vitro studies have shown that derivatives of this compound possess high antibacterial activity, making them candidates for the development of new antibiotics .
Anticancer Potential
Chlorinated heterocycles are increasingly recognized for their potential in cancer therapy. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Ongoing research is aimed at elucidating its mechanism of action and optimizing its structure for enhanced anticancer activity .
Agrochemical Applications
Pesticide Development
The compound's ability to act as a building block for various agrochemicals is notable. Its reactivity allows for the synthesis of new pesticides that can target specific pests while minimizing environmental impact. The introduction of sulfonamide groups can enhance the selectivity and potency of these agrochemicals, making them effective in agricultural applications .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Karthikeyan et al. (2019) | Explored chlorinated compounds' antimicrobial properties; identified structure-activity relationships (SAR) that enhance efficacy | Supports development of new antibiotics from chlorinated heterocycles |
| Recent Advances in Synthesis (2021) | Discussed methods for synthesizing chlorinated heterocycles; emphasized importance in drug discovery | Highlights potential for creating novel therapeutic agents |
| FDA Approved Drugs Review (2020) | Over 250 FDA-approved drugs contain chlorine; many are derived from chlorinated heterocycles | Indicates market viability and therapeutic relevance |
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it useful in various biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A: Methyl 6-chloro-3-methylpyridine-2-carboxylate (CAS: 878207-92-2)
- Substituents : A methyl (-CH₃) group replaces the chlorosulfonyl (-SO₂Cl) group at the 3-position.
- Molecular Formula: C₈H₈ClNO₂ (vs. C₇H₅Cl₂NO₄S for the target compound).
- Molecular Weight : 185.61 g/mol (vs. 278.10 g/mol for the target compound).
- Applications : Serves as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing . The absence of the sulfonyl chloride group reduces its reactivity compared to the target compound, limiting its utility in electrophilic reactions.
Compound B: Ethyl 6-[(4-{...})pyridine-2-carboxylate
- Substituents : A complex bis-amide and nitrobenzene side chain replaces the chlorosulfonyl group.
- Key Properties : Displays conformational flexibility observed via variable-temperature NMR, a feature absent in the rigid, electron-deficient target compound .
Compound C: SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol)
- Substituents : A phenylazo group and hydroxyl (-OH) at the 3-position.
- Applications: Selective noncompetitive antagonist of metabotropic glutamate receptor 5 (mGluR5), demonstrating bioactivity absent in the target compound due to divergent functional groups .
Physicochemical and Reactivity Comparisons
| Property | Target Compound | Compound A (Methyl 6-chloro-3-methyl) | Compound C (SIB-1757) |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.10 | 185.61 | 200.24 |
| Key Functional Groups | -Cl, -SO₂Cl, -COOCH₃ | -Cl, -CH₃, -COOCH₃ | -CH₃, -N=NPh, -OH |
| Reactivity | High (electrophilic substitutions) | Moderate (ester hydrolysis) | Moderate (azo-group redox) |
| Bioactivity | Not reported | Not reported | mGluR5 antagonist (IC₅₀ 0.37 µM) |
Biological Activity
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H7Cl2NO4S. The structure features a pyridine ring substituted with a chlorosulfonyl group and a carboxylate ester, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The chlorosulfonyl group is known to participate in nucleophilic attack mechanisms, potentially leading to the inhibition of specific enzymes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluating its efficacy found that it could inhibit the growth of Gram-positive and Gram-negative bacteria at certain concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in human cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Case Studies and Research Findings
- Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential as a scaffold for drug development .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on multiple cancer cell lines. It was found that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications on the pyridine ring could enhance biological activity. Variants of this compound were synthesized to explore their effects on potency and selectivity against specific targets .
Q & A
Basic: What are the common synthetic routes for preparing Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:
Chlorosulfonation : Reacting 6-chloropyridine-2-carboxylate derivatives with chlorosulfonic acid to introduce the chlorosulfonyl group at position 2.
Esterification : Methyl ester formation via reaction with methanol under acidic or basic conditions.
Key intermediates include boronate esters (e.g., methyl 6-chloro-3-boronated pyridine-2-carboxylate), which enable cross-coupling reactions for further derivatization .
Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling substitution with nucleophiles (e.g., amines, alcohols) under mild conditions. For example:
- Sulfonamide formation : React with primary/secondary amines in dichloromethane or THF at 0–25°C, using a base (e.g., triethylamine) to scavenge HCl.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.
Evidence from sulfonyl chloride analogs shows that reactivity is pH-dependent, with excess base critical for preventing hydrolysis .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl ester at δ ~3.9 ppm, aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 284.94 for CHClNOS).
- X-ray Crystallography : SHELX software refines crystal structures, particularly for verifying sulfonyl group geometry .
Advanced: How is this compound utilized in synthesizing fused heterocycles?
Methodological Answer:
The chlorosulfonyl group facilitates cyclization reactions. For example:
- Imidazo[1,2-a]pyridines : React with 2-aminopyridines in DMF at 80°C to form sulfonamide-linked heterocycles.
- Triazolo-pyridines : Copper-catalyzed click chemistry with azides yields 1,2,3-triazole derivatives.
Case studies show yields >70% when using catalytic Pd or Cu systems .
Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Moisture sensitivity : The chlorosulfonyl group hydrolyzes readily. Store under inert gas (N/Ar) at −20°C in sealed containers.
- Solvent compatibility : Use anhydrous DCM or THF for reactions. Avoid protic solvents (e.g., water, alcohols) unless in controlled stoichiometry .
Advanced: Can computational methods predict its reactivity in agrochemical intermediates?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfonyl group).
- QSAR Studies : Correlate substituent electronic effects (Hammett σ constants) with herbicidal activity. Halauxifen-methyl analogs show logP values ~3.5, indicating favorable membrane permeability .
Advanced: How does this compound compare to Halauxifen-methyl in herbicidal activity?
Methodological Answer:
- Structural analogy : Both share a methyl pyridine-2-carboxylate core. Halauxifen-methyl’s 4-amino-3-chloro-6-aryl substituents enhance auxin-like activity.
- SAR Insights : Replace the chlorosulfonyl group with aryl rings to improve binding to auxin receptors. Bioassays in Arabidopsis show EC values <1 µM for optimized analogs .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients. R ~0.4 in TLC.
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystalline product (purity >95% by HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
